2-[3-(1-methanesulfonylpiperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2-[3-(1-Methanesulfonylpiperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a thiophene ring, and a triazole ring, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[3-(1-methanesulfonylpiperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves multiple steps, including the formation of the piperidine, thiophene, and triazole ringsIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazole ring can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[3-(1-Methanesulfonylpiperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving piperidine, thiophene, and triazole derivatives.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the thiophene and triazole rings may modulate enzyme activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds include other piperidine, thiophene, and triazole derivatives. Compared to these compounds, 2-[3-(1-methanesulfonylpiperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to its combination of these three moieties in a single molecule. This unique structure may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-4-thiophen-2-yl-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O5S2/c1-12-10-14(21-29-12)19-15(25)11-23-18(26)24(16-4-3-9-30-16)17(20-23)13-5-7-22(8-6-13)31(2,27)28/h3-4,9-10,13H,5-8,11H2,1-2H3,(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUUDEDVYAPLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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